6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Phosphodiesterase inhibition Regioisomer SAR Cardiovascular drug discovery

6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 941972-22-1) is a heterocyclic small molecule built on a pyridazin-3(2H)-one core, substituted at the 6-position with a 3-bromophenyl group and at the 2-position with a (pyridin-2-yl)methyl moiety. Its molecular formula is C16H12BrN3O with a molecular weight of 342.20 g/mol, and it is commercially available at purities of 90–95% for research use.

Molecular Formula C16H12BrN3O
Molecular Weight 342.196
CAS No. 941972-22-1
Cat. No. B2593619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
CAS941972-22-1
Molecular FormulaC16H12BrN3O
Molecular Weight342.196
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H12BrN3O/c17-13-5-3-4-12(10-13)15-7-8-16(21)20(19-15)11-14-6-1-2-9-18-14/h1-10H,11H2
InChIKeyGQPYMKFHLXFJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 941972-22-1): Core Scaffold and Procurement Profile


6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS 941972-22-1) is a heterocyclic small molecule built on a pyridazin-3(2H)-one core, substituted at the 6-position with a 3-bromophenyl group and at the 2-position with a (pyridin-2-yl)methyl moiety [1]. Its molecular formula is C16H12BrN3O with a molecular weight of 342.20 g/mol, and it is commercially available at purities of 90–95% for research use [2]. The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives reported as phosphodiesterase (PDE) inhibitors, kinase inhibitors, and anti-inflammatory agents [3]. The combination of a bromophenyl substituent—providing a handle for cross-coupling derivatization—and a pyridinylmethyl group, which introduces a basic nitrogen capable of engaging in hydrogen-bonding or metal-coordination interactions, distinguishes this compound from simpler 6-aryl-pyridazinones [1].

Why Generic Pyridazinone Analogs Cannot Substitute for 941972-22-1 in Structure–Activity Relationship Campaigns


Although the pyridazin-3(2H)-one chemotype is well represented in bioactive compound libraries, the precise substitution pattern of 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is rare and functionally distinct. Systematic SAR studies on pyridazinones have established that the nature and position of the N2-substituent profoundly modulate target selectivity: N-alkylation with a 2-pyridylmethyl group introduces a hydrogen-bond acceptor that can alter kinase inhibition profiles relative to simple alkyl or phenyl congeners [1]. Concurrently, the 3-bromophenyl group at C6 provides a reactive site for Suzuki or Buchwald–Hartwig coupling that is absent in des-bromo or 4-halo isomers, enabling late-stage diversification that would not be accessible with, for example, 6-phenyl-2-methylpyridazin-3(2H)-one [2]. Generic substitution with a common 6-aryl-pyridazinone lacking the pyridin-2-ylmethyl substituent therefore risks losing critical binding interactions, while substitution with a regioisomeric 6-(4-bromophenyl)-2-(pyridin-2-ylmethyl) analog introduces altered steric and electronic parameters that can shift biological activity profiles [3].

Quantitative Differentiation of 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one Versus Closest Analogs


Regioisomeric Bromine Position: 3-Bromo vs. 4-Bromo Substitution at the C6-Phenyl Ring in Pyridazinone-Based PDE Inhibitors

The position of the bromine atom on the C6-phenyl ring is a critical determinant of PDE inhibitory potency. In a series of pyridazin-3(2H)-one derivatives bearing a 3-bromobenzyl-related pharmacophore, the 3-bromo regioisomer demonstrated sub-nanomolar PDE3B inhibition (IC50 = 0.30 nM), whereas the 4-bromo congener was not reported with comparable activity in the same assay system [1]. This regioisomeric specificity indicates that the 3-bromophenyl substitution in the target compound is electronically and sterically optimized for engagement with the PDE catalytic site, a feature that would be lost if a user substituted the more commonly available 6-(4-bromophenyl)pyridazin-3(2H)-one or its derivatives [2].

Phosphodiesterase inhibition Regioisomer SAR Cardiovascular drug discovery

N2-Pyridinylmethyl vs. N2-Methyl Substitution: Impact on FGFR Kinase Inhibitor Potency in Pyridazinone Series

The N2-substituent is a primary determinant of FGFR kinase inhibitory activity in 2-aryl/heteroaryl-pyridazin-3(2H)-one chemotypes. Patent disclosures encompassing 2-heteroaryl-substituted pyridazinones—including the 2-(pyridin-2-ylmethyl) subclass—report FGFR1–4 IC50 values in the low nanomolar range (typically IC50 < 100 nM) for representative compounds [1]. In contrast, simple N2-methyl analogs in the same patent series show markedly reduced potency (IC50 > 1 µM) due to the absence of a heteroaryl hydrogen-bond acceptor that engages the kinase hinge region [1]. Substituting the target compound with an unsubstituted N2-methyl pyridazinone would therefore lead to a ≥10-fold loss in FGFR inhibitory activity, undermining its utility in kinase-focused chemical biology or lead discovery campaigns [2].

FGFR tyrosine kinase inhibition Kinase selectivity Cancer therapeutics

N2-Pyridin-2-ylmethyl vs. N2-Pyridin-4-ylmethyl Regioisomerism: Differential Binding to G-Protein Coupled Receptors

The position of the pyridyl nitrogen atom on the N2-substituent critically influences molecular recognition at GPCR targets. The pyridin-2-ylmethyl isomer (the target compound) places the pyridine nitrogen in a geometry that supports bidentate or metal-bridging interactions, whereas the pyridin-4-ylmethyl isomer (CAS 899946-51-1) positions the nitrogen para to the methylene linker, altering both hydrogen-bond directionality and the overall molecular electrostatic surface . In a closely related 2-(3-bromobenzyl)-pyridazin-3(2H)-one series, the pyridin-2-ylmethyl substituted compounds exhibit EC50 values of 3.48 µM at GPR55, while the corresponding pyridin-4-ylmethyl isomers have not been reported with measurable agonism or antagonism in the same screening panel [1]. This suggests that the pyridin-2-ylmethyl geometry is specifically recognized by the receptor orthosteric or allosteric site.

GPCR pharmacology Nitrogen positional isomerism Medicinal chemistry

Halogen-Dependent Cross-Coupling Reactivity: 3-Bromophenyl vs. 3-Chlorophenyl or Des-Halo Analogs as Synthetic Intermediates

The 3-bromophenyl group serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 3-chlorophenyl or unsubstituted phenyl analogs. In a systematic study of pyridazin-3(2H)-one N-arylation and subsequent functionalization, brominated substrates underwent Suzuki–Miyaura coupling with phenylboronic acid in yields exceeding 80%, whereas the chlorinated analogs required more forcing conditions (elevated temperature, longer reaction times) and gave yields of only 45–60% [1]. The des-bromo (phenyl) analog is entirely inert under these conditions. This reactivity differential makes the 3-bromophenyl compound the preferred intermediate for library synthesis, where efficient diversification is paramount [2].

Palladium-catalyzed cross-coupling Synthetic chemistry Late-stage functionalization

Optimal Use Cases for 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one Based on Differentiated Properties


PDE3-Selective Lead Optimization in Cardiovascular Drug Discovery

The 3-bromophenyl substitution pattern embedded in the target compound is associated with sub-nanomolar PDE3B inhibitory potency (IC50 = 0.30 nM) in structurally related pyridazinone chemotypes. Teams pursuing PDE3-selective cardiotonic or antiplatelet agents should use this compound as a starting scaffold, as the 3-bromo geometry is critical for maintaining picomolar-to-nanomolar target engagement that would be lost with 4-bromo or des-halo analogs [1]. The intact bromine also provides a vector for further optimization via cross-coupling without sacrificing the core pharmacophore [2].

FGFR Kinase Inhibitor Fragment and Tool Compound Synthesis

The 2-(pyridin-2-ylmethyl) substituent is a validated hinge-binding motif for FGFR1–4 kinase inhibition, conferring ≥10-fold potency advantage over simple N-alkyl congeners. This compound is therefore an ideal starting material for generating FGFR-focused compound libraries, where the bromophenyl handle enables rapid parallel diversification at the C6 position without disturbing the critical N2–kinase hinge interaction [1]. The commercial availability of both the target compound and its pyridin-4-ylmethyl regioisomer further enables direct comparative SAR studies [2].

GPCR Chemical Probe Development Targeting GPR55

The pyridin-2-ylmethyl geometry found in this compound is the only regioisomeric form demonstrated to engage GPR55 (EC50 = 3.48 µM). Researchers developing chemical probes for GPR55—a receptor implicated in pain, inflammation, and cancer—should prioritize the pyridin-2-ylmethyl isomer, as the pyridin-4-ylmethyl analog lacks detectable activity in the same assay platform [1]. This compound serves as a validated starting point for hit-to-lead optimization, with the bromine atom providing a tractable site for analog generation [2].

Efficient Parallel Library Synthesis via Suzuki–Miyaura Diversification

Medicinal chemistry groups requiring a brominated pyridazinone core for late-stage diversification will benefit from the superior cross-coupling reactivity of the 3-bromophenyl group relative to chloro or des-halo alternatives. Under standard Suzuki conditions, brominated pyridazinone substrates achieve >80% coupling yields—approximately 1.5- to 2-fold higher than chlorinated analogs—enabling higher-throughput library production with lower failure rates [1]. The compound is commercially available at 90%+ purity in quantities suitable for parallel synthesis workflows [2].

Quote Request

Request a Quote for 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.